molecular formula C15H20N2O4S B1666498 Acetohexamide CAS No. 968-81-0

Acetohexamide

Cat. No. B1666498
CAS RN: 968-81-0
M. Wt: 324.4 g/mol
InChI Key: VGZSUPCWNCWDAN-UHFFFAOYSA-N
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Description

Acetohexamide is an intermediate-acting, first-generation oral sulfonylurea . It is used in the management of diabetes mellitus type 2 (adult-onset) . It lowers blood sugar by stimulating the pancreatic beta cells to secrete insulin and by helping the body use insulin efficiently .


Synthesis Analysis

Acetohexamide is produced by a complex chemical reaction between p-acetylbenzenesulfonylamide with cyclohexyl isocyanate . Initially, p-aminoacetophenone is treated with sulfur dioxide in the presence of copper (II) chloride to give an intermediate, i.e., sulfonyl chloride. The intermediate is further reacted with ammonia that yields p-acetylbenzenesulfonylamide, which is finally treated with cyclohexyl isocyanate to give acetohexamide as the end product .


Molecular Structure Analysis

The molecular formula of Acetohexamide is C15H20N2O4S . Its average mass is 324.395 Da and its monoisotopic mass is 324.114380 Da .


Chemical Reactions Analysis

Acetohexamide is produced by a complex chemical reaction between p-acetylbenzenesulfonylamide with cyclohexyl isocyanate . The reaction involves several steps, including the treatment of p-aminoacetophenone with sulfur dioxide in the presence of copper (II) chloride to give an intermediate, i.e., sulfonyl chloride. The intermediate is further reacted with ammonia that yields p-acetylbenzenesulfonylamide, which is finally treated with cyclohexyl isocyanate to give acetohexamide .


Physical And Chemical Properties Analysis

Acetohexamide has a density of 1.3±0.1 g/cm3 . Its boiling point is 528.1±52.0 °C at 760 mmHg . The vapor pressure is 0.0±1.5 mmHg at 25°C . The enthalpy of vaporization is 84.5±3.0 kJ/mol . The flash point is 273.2±30.7 °C . The index of refraction is 1.615 . The molar refractivity is 84.0±0.5 cm3 .

Scientific Research Applications

Acetohexamide in Diabetes Treatment

  • Application Summary : Acetohexamide is a first-generation oral sulfonylurea . It is used to treat type 2 diabetes, especially in people whose blood glucose cannot be controlled by diet . It lowers blood sugar by stimulating the pancreatic beta cells to secrete insulin and by helping the body use insulin efficiently .
  • Methods of Application : Acetohexamide is administered orally. The dosage and frequency depend on the individual’s condition and response to therapy .
  • Results or Outcomes : Acetohexamide has been found to effectively lower blood sugar levels in individuals with type 2 diabetes .

Acetohexamide Binding to Glycated Serum Albumin

  • Application Summary : Acetohexamide binds to glycated serum albumin, simulating the state of diabetes in the body . The presence of both saturated and unsaturated fatty acids disturbs the binding of Acetohexamide to glycated albumin .
  • Methods of Application : This application involves in vitro investigations. Fluorescence studies were conducted to evaluate the effect of a mixture of fatty acids with different saturated and unsaturated acids on the affinity of Acetohexamide for glycated albumin .
  • Results or Outcomes : The studies concluded that Acetohexamide binds more strongly to defatted albumin than to albumin in the presence of fatty acids. The competitive binding of Acetohexamide and fatty acids to albumin may influence the concentration of free drug fraction and thus its therapeutic effect .

Acetohexamide Metabolism Study

  • Application Summary : The metabolism of Acetohexamide has been studied in both normal and diabetic subjects . This research is crucial for understanding how the drug is processed in the body, which can influence dosage recommendations and potential side effects.
  • Methods of Application : This application involves in vivo investigations. Researchers utilized acetohexamide-C-14 and hydroxyhexamide-C-14 in two types of experiments to study the metabolism of Acetohexamide .
  • Results or Outcomes : The results of these studies contribute to our understanding of how Acetohexamide is metabolized in the body, which is essential for optimizing its therapeutic use .

Acetohexamide Excretion Study

  • Application Summary : The excretion of Acetohexamide has been studied. This research is crucial for understanding how the drug is eliminated from the body, which can influence dosage recommendations and potential side effects .
  • Methods of Application : This application involves in vivo investigations. Researchers utilized acetohexamide-C-14 and hydroxyhexamide-C-14 in two types of experiments to study the excretion of Acetohexamide .
  • Results or Outcomes : The results of these studies contribute to our understanding of how Acetohexamide is excreted in the body. The observation that, even following intravenous injection, urinary recovery was only 85 per cent suggested that biliary excretion represents the secondary route of elimination of acetohexamide and/or its metabolites .

Safety And Hazards

Acetohexamide has been associated with increased cardiovascular mortality . It has also been associated with nausea, vomiting, epigastric pain, dizziness, weakness, paresthesia, and sensitivity reactions with fever, eosinophilia, skin rashes, cholestatic jaundice, and blood disorders including aplastic anemia, leukopenia, agranulocytosis, and thrombocytopenia . Other symptoms include pancytopenia, hemolytic anemia, photosensitivity, hemorrhage (rarely), increases serum alkaline phosphatase, and hypoglycemic reactions including coma and death (rarely) .

Future Directions

Due to the alarming rise in the incidence of diabetes, most key players in the drug industry are focusing on widening the range of antidiabetic drugs, identification of new targets and molecules, and combination of drugs . The prospects of phytochemicals as hypoglycemic drugs and diabetes management regimen present a promising future direction .

properties

IUPAC Name

1-(4-acetylphenyl)sulfonyl-3-cyclohexylurea
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InChI

InChI=1S/C15H20N2O4S/c1-11(18)12-7-9-14(10-8-12)22(20,21)17-15(19)16-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H2,16,17,19)
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InChI Key

VGZSUPCWNCWDAN-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2
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Molecular Formula

C15H20N2O4S
Record name ACETOHEXAMIDE
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DSSTOX Substance ID

DTXSID7020007
Record name Acetohexamide
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Molecular Weight

324.4 g/mol
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Physical Description

Acetohexamide is a white fluffy crystalline powder with almost no odor. (NTP, 1992), Solid
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), PRACTICALLY INSOL IN WATER & ETHER; SLIGHTLY SOL IN ALCOHOL & CHLOROFORM; SOL IN PYRIDINE & DILUTE SOLN OF ALKALI HYDROXIDES, INSOL IN ETHYL ACETATE; SPARINGLY SOL IN DIOXANE, Soluble in pyridine; slightly soluble in alcohol, chloroform. Insoluble in ether., In water, 0.00343 mg/l @ 37 °C, 4.83e-02 g/L
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Mechanism of Action

Sulfonylureas such as acetohexamide bind to an ATP-dependent K+ channel on the cell membrane of pancreatic beta cells. This inhibits a tonic, hyperpolarizing outflux of potassium, which causes the electric potential over the membrane to become more positive. This depolarization opens voltage-gated Ca2+ channels. The rise in intracellular calcium leads to increased fusion of insulin granulae with the cell membrane, and therefore increased secretion of (pro)insulin., SULFONYLUREAS STIMULATE ISLET TISSUE TO SECRETE INSULIN. ... ADMIN OF SULFONYLUREAS INCR CONCN OF INSULIN IN PANCREATIC REIN... /SULFONYLUREAS/, Sulfonylureas are now...thought to act by a number of different mechanisms. 1. ...produce a depolarization of the pancreatic islet beta cell membrane potassium ion permeability. This results in a release of preformed insulin into the circulation and occurs mostly in non-insulin dependent diabetics. 2. ...reduce basal glucose output from the liver... 3. increase insulin receptor binding... 4. ...increasing intracellular levels of AMP... 5. increase insulin secretion by suppressing the release of glucagon and somatostatin from alpha and delta pancreatic cells. /Sulfonylureas/, Sulfonylureas lower blood glucose in NIDDM by directly stimulating the acute release of insulin from functioning beta cells of pancreatic islet tissue by an unknown process that involves a sulfonylurea receptor on the beta cell. Sulfonylureas inhibit the ATP potassium channels on the beta cell membrane and potassium efflux, which results in depolarization and calcium influx, calcium-calmodulin binding, kinase activation, and release of insulin containing granules by exocytosis, an effect similar to that of glucose. Insulin is a hormone that lowers blood glucose and controls the storage and metabolism of carbohydrates, proteins, and fats. Therefore, sulfonylureas are effective only in patients whose pancreata are capable of producing insulin. /Sulfonylurea antidiabetic agents/
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Product Name

Acetohexamide

Color/Form

Crystals from 90% aq ethanol, WHITE CRYSTALLINE POWDER

CAS RN

968-81-0
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Melting Point

370 to 374 °F (NTP, 1992), 188-190 °C, 188 - 190 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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